molecular formula C10H11NO2 B156638 cis-1-Amino-indan-2-carboxylic acid CAS No. 135053-20-2

cis-1-Amino-indan-2-carboxylic acid

Cat. No.: B156638
CAS No.: 135053-20-2
M. Wt: 177.2 g/mol
InChI Key: DNDUYUYIRYKACW-BDAKNGLRSA-N
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Description

cis-1-Amino-indan-2-carboxylic acid: is an organic compound with the molecular formula C10H11NO2 It is a derivative of indane, featuring an amino group and a carboxylic acid group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-indan-2-carboxylic acid typically involves the selective introduction of nitrogen and oxygen atoms at the C1 and C2 positions, respectively. One common method is the use of a trisaminocyclopropenium (TAC) ion catalyst under electrochemical conditions and compact fluorescent lamp (CFL) irradiation in the presence of acetonitrile and water . The major challenge in its synthesis is controlling the cis-selectivity and achieving enantioselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of controlling cis-selectivity and enantioselectivity remain crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: cis-1-Amino-indan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-1-Amino-indan-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: cis-1-Amino-indan-2-carboxylic acid is unique due to its cis configuration, which imparts specific stereochemical properties that are crucial for its role as a chiral auxiliary and in asymmetric catalysis. Its rigid cyclic structure also makes it a valuable component in drug design and other applications.

Properties

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDUYUYIRYKACW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135053-20-2
Record name cis-1-Amino-indan-2-carboxylic acid
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